molecular formula C12H11FN4S2 B13365675 3-[(Ethylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365675
M. Wt: 294.4 g/mol
InChI Key: UZIDFRVZTHDDQR-UHFFFAOYSA-N
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Description

Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting metabolic pathways and cellular functions. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific structural features and pharmacological profile. Similar compounds include:

Properties

Molecular Formula

C12H11FN4S2

Molecular Weight

294.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11FN4S2/c1-2-18-7-10-14-15-12-17(10)16-11(19-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3

InChI Key

UZIDFRVZTHDDQR-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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